tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Description

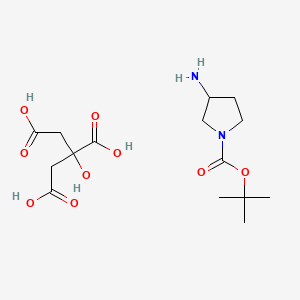

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a hybrid organic compound combining two distinct structural motifs: a pyrrolidine ring with a tert-butyl carbamate (Boc) group and a 2-hydroxypropane tricarboxylate moiety. The Boc group provides steric protection for the amine, enhancing stability during synthetic processes. The 2-hydroxypropane tricarboxylate component introduces three carboxylic acid groups, which confer acidic properties and metal-chelating capabilities. This combination of functional groups suggests applications in pharmaceuticals (e.g., as a building block for protease inhibitors) and industrial chemistry (e.g., as a ligand for metal catalysts) .

Properties

IUPAC Name |

tert-butyl 3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUMDLIQNLTSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704138 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310278-53-5 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs 3-aminopyrrolidine and di-tert-butyl dicarbonate ((Boc)₂O) in chloroform at 0°C to room temperature. The mechanism proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of (Boc)₂O, displacing the tert-butoxy group.

Key Reaction Parameters :

Workup and Isolation

Post-reaction, the mixture is washed with brine to remove unreacted reagents and dried over potassium carbonate. Concentration under reduced pressure yields a yellow oil with a reported 98% yield .

Characterization Data :

-

¹H NMR (CDCl₃): δ 3.60–3.28 (m, 4H, pyrrolidine CH₂), 3.02 (m, 1H, NH), 2.04 (m, 1H, CH), 1.64 (m, 1H, CH), 1.45 (s, 9H, tert-butyl), 1.45–1.20 (m, 2H, CH₂).

Industrial-Scale Production Considerations

Scaling the synthesis requires modifications to ensure safety and efficiency:

Carbamate Synthesis Optimization

Salt Formation Scale-Up

-

Antisolvent Precipitation : Use heptane to precipitate the product rapidly.

-

Quality Control : Implement inline FTIR to monitor carboxylate group formation (C=O stretch at ~1700 cm⁻¹).

Challenges and Mitigation Strategies

Impurity Formation

Issue : Residual 3-aminopyrrolidine may persist due to incomplete Boc protection.

Solution : Extend reaction time to 2 hours and increase (Boc)₂O stoichiometry by 10%.

Hygroscopicity

Issue : The tert-butyl carbamate intermediate absorbs moisture, complicating storage.

Solution : Store under nitrogen atmosphere with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : Conversion of the amine group to a nitro group.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Amine derivatives.

Substitution: : Various esters and amides.

Scientific Research Applications

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is extensively used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications in medicinal chemistry include the development of new drugs targeting various diseases.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1,1-Difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid (139182-83-5)

- Key Differences : Replaces the hydroxyl group at the 1-position with fluorine atoms and lacks the pyrrolidine-Boc moiety.

- Impact on Properties :

- Fluorine’s electronegativity increases the acidity of adjacent carboxyl groups (pKa ~2.5–3.5 vs. ~4–5 in the target compound).

- Enhanced thermal stability due to C–F bonds but reduced capacity for hydrogen bonding compared to the hydroxyl group in the target compound.

- Applications : Primarily used in high-acidity environments (e.g., descaling agents) or as a fluorinated chelator .

(S)-tert-Butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

- Key Differences: Contains a phenyl-substituted propanolamine side chain and a methoxy group instead of the tricarboxylate moiety.

- Impact on Properties :

- Increased lipophilicity (logP ~1.8 vs. ~−0.5 for the target compound) due to the aromatic ring.

- The methoxy group enhances steric hindrance, reducing reactivity at the adjacent carbonyl.

- Applications : Likely used in chiral synthesis or as a precursor to bioactive molecules (e.g., β-blocker analogs) .

2-[[3-(4-Aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid (102650-29-3)

- Impact on Properties: Superior metal-chelating capacity (stability constant with Fe³⁺ ~25 vs. ~15 for the target compound). The 4-aminophenyl group enables conjugation with dyes or biomolecules.

- Applications : Used in MRI contrast agents or wastewater treatment for heavy metal removal .

Physicochemical Properties Comparison

Biological Activity

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H26N2O9

- Molecular Weight : 378.37 g/mol

- CAS Number : 1310278-53-5

The biological activity of this compound can be attributed to its structural components that allow for interactions with various biological targets:

- Pyrrolidine Ring : The pyrrolidine structure facilitates binding to receptors and enzymes.

- Carboxylate Groups : These groups can form ionic interactions with positively charged residues in proteins, enhancing binding affinity.

- Hydroxy Group : The presence of hydroxyl groups allows for hydrogen bonding, which may stabilize interactions with biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds possess antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Neuroprotective Effects : Some research suggests that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that tert-butyl 3-aminopyrrolidine-1-carboxylate could have therapeutic effects in inflammatory conditions.

Research Findings

A review of relevant literature reveals several key studies exploring the biological activity of this compound:

Case Studies

Several case studies illustrate the compound's potential applications:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including tert-butyl 3-aminopyrrolidine-1-carboxylate. Results indicated a significant reduction in bacterial growth in vitro.

-

Neuroprotective Mechanism Investigation :

- Research involving neuronal cell lines treated with tert-butyl 3-aminopyrrolidine showed a decrease in markers of oxidative stress, suggesting a protective mechanism against neurodegeneration.

-

Inflammation Model Studies :

- In vivo models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers compared to controls, supporting its potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-aminopyrrolidine-1-carboxylate derivatives, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling tert-butyl carbamate with pyrrolidine derivatives under mild conditions. For example, sulfonylation of hydroxyl groups using reagents like 2-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine (TEA) as a base at 0–20°C achieves high yields . Optimization can be guided by Design of Experiments (DoE) principles, varying parameters like temperature, solvent polarity, and stoichiometry. Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic reactions and improve scalability .

Table 1 : Example Reaction Conditions for Sulfonylation

| Reagent | Solvent | Temperature | Base | Yield (%) |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | DCM | 0–20°C | TEA | 85–92 |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine backbone (δ ~3.2–3.8 ppm) .

- Mass Spectrometry : Verify the molecular ion peak at m/z 222.71 (for the hydrochloride salt) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when faced with low-resolution or twinned crystals?

Methodological Answer: Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For twinned

- Apply the TWIN/BASF commands in SHELXL to model twin domains.

- Validate with Rint < 0.05 and GooF ≈ 1.0 .

- Compare bond lengths/angles against Cambridge Structural Database (CSD) averages to identify outliers.

Table 2 : Example Refinement Parameters

| Parameter | Value |

|---|---|

| R1 | 0.032 |

| wR2 | 0.078 |

| Flack x parameter | 0.01(2) |

Q. What strategies resolve contradictions in reactivity data between pyrrolidine and citrate moieties in hybrid derivatives?

Methodological Answer:

- Kinetic Studies : Monitor ester hydrolysis (citrate) vs. carbamate stability (pyrrolidine) using pH-dependent UV-Vis or <sup>19</sup>F NMR probes.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and steric effects influencing reactivity .

- Cross-Validation : Compare synthetic yields under varying pH (e.g., pH 4–10) to isolate dominant reaction pathways .

Q. How can researchers mitigate in situ degradation of the 2-hydroxypropane-1,2,3-tricarboxylate moiety during coupling reactions?

Methodological Answer:

- Protection/Deprotection : Temporarily protect hydroxyl groups with acetyl or TBS ethers.

- Low-Temperature Coupling : Perform reactions at –20°C in anhydrous DMF to minimize hydrolysis .

- Real-Time Monitoring : Use inline IR spectroscopy to track citrate decomposition (C=O stretch at ~1700 cm<sup>−1</sup>) .

Q. What safety protocols are critical for handling amine-carbamate intermediates in large-scale syntheses?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent amine vapor exposure .

- PPE : Nitrile gloves (≥8 mil thickness) and chemical-resistant aprons .

- Spill Management : Neutralize spills with citric acid (5% w/v) to deactivate reactive intermediates .

Data Analysis & Experimental Design

Q. How can researchers design a DoE to optimize the synthesis of this compound for high enantiomeric excess (ee)?

Methodological Answer:

Q. What statistical methods identify outliers in spectroscopic datasets for structural elucidation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.